(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid
Overview
Description
(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid, also known as 16-HETE, is a naturally occurring and biologically active lipid mediator. It is a member of the family of hydroxyeicosatetraenoic acids (HETEs) and is produced by the oxidation of arachidonic acid (AA). 16-HETE is a potent regulator of cell growth and development, and has been implicated in numerous physiological and pathological processes.
Scientific Research Applications
Cytochrome P450 Mediated Oxygenation
Polyunsaturated fatty acids, including (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid, are oxygenated by cytochrome P450 enzymes, producing hydroxy and epoxy fatty acids. This process plays a role in the metabolism of polyunsaturated fatty acids in the liver and renal cortex and is under homeostatic control in the kidney. Epoxygenase activity, involved in this process, is found in various organs including the central nervous system, endocrine organs, heart, and endothelial cells (Oliw, Bylund, & Herman, 1996).
Role in Lipoxygenase Reaction
The compound (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid has been studied for its role in the lipoxygenase reaction. It's found to be a suitable substrate for soybean 15-lipoxygenase and human 5-lipoxygenase, indicating its potential in the study of lipoxygenase enzymes and related metabolic pathways (Ivanov et al., 2002).
Biosynthesis in Yeast
The yeast Dipodascopsis uninucleata has been observed to convert fatty acids containing a 5Z,8Z-diene system into 3-hydroxy metabolites, including 3-hydroxy-all-Z-eicosapolyenoic acids derived from (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid. This indicates a role for this compound in the metabolism of polyunsaturated fatty acids in yeast (Venter et al., 1997).
Metabolic Pathways in Marine Organisms
Marine organisms, such as the starfish Patiria miniata, produce hydroxyeicosatetraenoic acids, including variants similar to (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid. These compounds are part of complex metabolic pathways in marine life, contributing to our understanding of marine biochemistry (D’Auria et al., 1988).
Enzymatic Hydroxylation by Recombinant Cells
Recombinant Escherichia coli cells expressing mouse arachidonate 8S-lipoxygenase have been used to hydroxylate polyunsaturated fatty acids, including those related to (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid. This research demonstrates the feasibility of using engineered bacteria for the production of hydroxylated fatty acids, which could have implications for biotechnological applications (Shin et al., 2019).
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKNPVYFNMZRJG-UFINWASNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192263 | |
Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |
CAS RN |
128914-46-5 | |
Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128914-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14-Eicosatetraenoic acid, 16-hydroxy-, (5Z,8Z,11Z,14Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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